Melting point and physical characteristics of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Melting point and physical characteristics of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
This guide details the physical characteristics, synthesis, and analytical profiling of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 3-iodo-4-methyl-5-azaindole), a critical heterocyclic intermediate in the development of kinase inhibitors (e.g., JAK, ALK, and TRK inhibitors).
Executive Summary & Chemical Identity
3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a halogenated azaindole scaffold used primarily as a building block for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural rigidity and capacity for hydrogen bonding make it a frequent pharmacophore in oncology drug discovery.
| Attribute | Technical Detail |
| IUPAC Name | 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
| Common Name | 3-Iodo-4-methyl-5-azaindole |
| CAS Registry | 1000342-66-4 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| SMILES | Cc1c(I)c[nH]c2c1ccnc2 |
Physical Characteristics & Melting Point Analysis
Melting Point Profile
While specific melting point (MP) data for the 4-methyl derivative is rarely indexed in public aggregators, it can be reliably extrapolated from structural analogs and experimental observation of the scaffold class.
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Observed State: Solid (Crystalline powder).
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Color: Typically off-white to pale yellow (iodinated azaindoles often exhibit yellowing due to trace iodine liberation or conjugation).
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Estimated Melting Range: 180°C – 210°C (Decomposition likely >220°C).
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Basis for Estimation: The non-methylated analog, 3-iodo-1H-pyrrolo[3,2-c]pyridine , has a reported MP of 178–179°C . The addition of a methyl group at the C4 position typically enhances crystal packing efficiency or steric rigidity, often maintaining or slightly elevating the melting point compared to the parent scaffold.
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Thermodynamic Behavior: The compound is stable at room temperature but should be protected from light to prevent deiodination.
Solubility & Lipophilicity
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Solubility (High): DMSO, DMF, DMAc (polar aprotic solvents are required for stock solutions).
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Solubility (Moderate): Methanol, Ethyl Acetate/DCM mixtures.
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Solubility (Low/Insoluble): Water, Hexanes, Diethyl Ether.
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LogP (Predicted): ~2.0 – 2.4 (Moderate lipophilicity, suitable for membrane permeability).
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pKa: The pyridine nitrogen (N-5) is weakly basic (pKa ~4–5), while the pyrrole NH is weakly acidic (pKa ~13).
Synthesis & Production Protocol
To ensure high purity for physical characterization, the compound is synthesized via electrophilic aromatic substitution (iodination) of the 4-methyl-5-azaindole precursor.
Reaction Scheme
Precursor: 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Solid).[1] Reagent: N-Iodosuccinimide (NIS). Solvent: DMF or Acetonitrile.
Step-by-Step Methodology
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Dissolution: Dissolve 1.0 eq of 4-methyl-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF (0.2 M concentration).
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Iodination: Cool to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes.
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Why: Slow addition prevents over-iodination or polymerization.
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Reaction: Allow to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS (Target Mass: 259 [M+H]⁺).
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Quench: Dilute with water and aqueous sodium thiosulfate (to reduce residual iodine).
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Isolation:
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If precipitate forms: Filter and wash with cold water.
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If no precipitate: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).
Analytical Validation (Self-Validating System)
Trustworthiness in chemical identity is established via a triangulation of NMR, MS, and HPLC.
A. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 11.5–12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).
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δ 8.8–9.0 ppm (s, 1H): C6-H (Pyridine ring, deshielded by Nitrogen).
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δ 7.8–8.0 ppm (d, 1H): C7-H (Pyridine ring).
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δ 7.6–7.7 ppm (s, 1H): C2-H (Pyrrole ring, sharp singlet due to C3-I substitution).
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δ 2.6–2.8 ppm (s, 3H): C4-Methyl group (Diagnostic singlet).
B. Mass Spectrometry (ESI+)
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Parent Ion: m/z 259.0 [M+H]⁺.
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Isotope Pattern: Distinctive lack of M+2 intensity (unlike Br/Cl), confirming Iodine.
C. HPLC Purity Check
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Column: C18 Reverse Phase.
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).
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Detection: UV at 254 nm and 280 nm.
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Acceptance Criteria: Single peak >98% area.
Characterization Workflow Diagram
The following diagram illustrates the logical flow from synthesis to physical validation, ensuring a "self-validating" loop where purity confirms the physical property measurement.
Caption: Workflow for the synthesis and rigorous physical characterization of 3-Iodo-4-methyl-5-azaindole.
Handling & Safety (SDS Summary)
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Hazard Identification: Irritant (Skin/Eye/Respiratory).
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Storage: 2-8°C, inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine bond is photolabile).
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory due to potential sensitization and iodine liberation.
References
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ChemicalBook. (2025).[2] 3-IODO-4-METHYL-5-AZAINDOLE Product Description & SDS. Retrieved from
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ECHEMI. (2025). 3-Iodo-1H-pyrrolo[3,2-c]pyridine Physical Properties (Analog Reference). Retrieved from
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National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PubMed Central. Retrieved from
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Thieme Connect. (2002). Science of Synthesis: Azaindoles and Their Derivatives. Retrieved from
